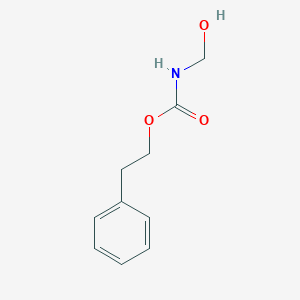

2-Phenylethyl (hydroxymethyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31649-62-4 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-phenylethyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c12-8-11-10(13)14-7-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) |

InChI Key |

PJGLNLDCACYTSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)NCO |

Origin of Product |

United States |

Mechanistic Investigations of Carbamate Formation and Transformations

Reaction Pathway Elucidation via Experimental Methods

Experimental studies are fundamental to identifying the tangible steps and transient species involved in chemical reactions. For carbamate (B1207046) synthesis, these methods provide direct evidence of reaction intermediates and the kinetics of bond formation.

The formation of a carbamate typically proceeds through several key intermediates. While direct experimental data for 2-Phenylethyl (hydroxymethyl)carbamate is not extensively detailed in the public domain, the general mechanism for carbamate formation from amines and a carbonyl source offers insight into the likely transient species.

One common pathway for carbamate synthesis involves the reaction of an amine with a source of carbon dioxide, such as CO2 gas or a chloroformate. The initial step is the nucleophilic attack of the amine on the carbonyl carbon. In the case of CO2, this leads to the formation of a zwitterionic carbamic acid intermediate. nih.gov This species is often unstable and can be deprotonated by a second equivalent of the amine or another base to form a carbamate salt. nih.gov

In syntheses utilizing chloroformates, the amine attacks the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the final carbamate product. The presence of a base is typically required to neutralize the liberated hydrochloric acid. nih.gov

For catalyzed reactions, such as those employing transition metal complexes, intermediates can involve the coordination of the reactants to the metal center. For instance, in palladium-catalyzed syntheses, intermediates where the amine and the carbonyl source are both coordinated to the palladium catalyst have been proposed. mdpi.comnih.gov Spectroscopic techniques like NMR can be employed to identify and characterize these intermediates. mdpi.com

Table 1: Common Intermediates in Carbamate Formation

| Intermediate Type | Description | Method of Formation |

| Carbamic Acid | A zwitterionic species formed from the reaction of an amine and CO2. | Nucleophilic attack of amine on CO2. |

| Tetrahedral Intermediate | Formed during the reaction of an amine with a chloroformate. | Nucleophilic attack of amine on chloroformate carbonyl. |

| Metal-Coordinated Species | Reactants coordinated to a transition metal catalyst. | Interaction with a metal catalyst like Palladium. |

Kinetic studies provide quantitative information about the rates of reaction and the factors that influence them, offering insights into the rate-determining steps of a reaction mechanism. For carbamate formation, the rate law is often dependent on the concentrations of the amine and the carbonyl source. researchgate.net

Studies on the reaction of amines with carbon dioxide have shown that the rate-limiting step can vary depending on the basicity of the amine. For weakly basic amines, the formation of the carbon-nitrogen bond is often the slowest step. researchgate.net In contrast, for more basic amines, the proton transfer step to form the carbamate salt can become rate-limiting. researchgate.net

The rate of reaction can also be significantly influenced by the solvent and the presence of catalysts. For instance, the use of superbases has been shown to mediate and accelerate the carboxylation of amines. rsc.orgrsc.org

Table 2: Factors Influencing Carbamate Formation Kinetics

| Factor | Influence on Reaction Rate |

| Amine Basicity | Affects the rate-limiting step of the reaction. |

| Solvent Polarity | Can influence the stability of charged intermediates. |

| Catalyst | Can lower the activation energy and accelerate the reaction. |

| Temperature | Higher temperatures generally increase the reaction rate. |

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. These methods allow for the detailed examination of reaction energy profiles, transition states, and the influence of various factors on the reaction pathway.

DFT calculations are widely used to map the potential energy surface of a reaction, providing a detailed energy profile that connects reactants, intermediates, transition states, and products. researchgate.netresearchgate.net This allows for the determination of the thermodynamic feasibility of a proposed reaction pathway.

Table 3: Representative Energy Changes in a Catalyzed Carbamate Formation Pathway

| Reaction Step | Description | Calculated Energy Change (kcal/mol) |

| Ligand Dissociation | Dissociation of a ligand from the catalyst. | Varies with ligand |

| Intermediate Formation | Formation of a key reaction intermediate. | -55.2 (Example from a Pd-catalyzed reaction) mdpi.com |

| Product Formation | Final step leading to the carbamate product. | -95.9 (Example from a Pd-catalyzed reaction) nih.gov |

| Overall Reaction | Net energy change for the entire cycle. | -238.7 (Example from a Pd-catalyzed reaction) mdpi.com |

A key aspect of computational mechanistic studies is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the kinetic barrier of the reaction.

DFT calculations can precisely locate the geometry of transition states and calculate their energies. This information is crucial for understanding the rate-determining step of the reaction. For carbamate formation, computational studies have been used to characterize the transition states for key steps such as C-N bond formation and proton transfer. mdpi.com In some proposed mechanisms, a transition state for the direct transfer of CO2 from a carrier molecule to an amine could not be located, suggesting an alternative pathway where the carrier dissociates prior to the carboxylation step. rsc.org

In catalyzed reactions, the ligands coordinated to the metal center can have a profound impact on the catalytic activity and selectivity. Computational studies are instrumental in understanding and predicting these ligand effects.

DFT calculations can model the electronic and steric properties of different ligands and how they influence the stability of intermediates and the energy of transition states. mdpi.com For instance, in nickel-catalyzed urethane (B1682113) synthesis, the addition of nitrogen-based bidentate ligands was found to significantly improve catalytic activity. acs.org Computational modeling can help to rationalize such experimental observations by showing how ligands with strong coordinating abilities and favorable electronic properties can lower the activation barriers of key reaction steps. mdpi.comacs.org This predictive capability is invaluable for the rational design of more efficient catalysts for carbamate synthesis. mdpi.com

Stereochemical Aspects of Carbamate Synthesis

The stereochemical outcome of carbamate synthesis is a critical consideration, particularly in the preparation of chiral molecules for applications in pharmaceuticals and agrochemicals. The introduction of stereocenters can be controlled through various strategies, leading to the selective formation of desired diastereomers and enantiomers.

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of carbamates, including structures analogous to this compound, is an area of active research. While specific studies on this compound are limited, general principles of stereocontrol in carbamate formation can be applied.

Diastereoselectivity often arises in reactions where a new stereocenter is created in a molecule that already contains one or more stereocenters. For instance, in the synthesis of β-hydroxy γ-amino acids, which contain structural similarities to the target molecule, complimentary aldol (B89426) reactions have been employed to access all possible stereoisomers with high diastereoselectivity. nih.gov The choice of reagents and reaction conditions plays a crucial role in directing the stereochemical pathway.

Enantioselectivity is achieved by using chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. For carbamates structurally related to this compound, several enantioselective methods have been developed. A notable example is the rhodium-catalyzed enantioselective C-H amination of phenethyl carbamates, which provides access to highly enantioenriched β-amino alcohol derivatives. nih.gov In these reactions, a chiral cation-paired rhodium complex directs the approach of the nitrenoid to the C-H bond, leading to high levels of enantiomeric excess (ee).

The following table summarizes selected examples of stereoselective reactions relevant to the synthesis of chiral carbamates:

Table 1: Examples of Stereoselective Carbamate Synthesis| Reaction Type | Substrate | Catalyst/Reagent | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enantioselective C-H Amination | Phenethyl Carbamates | Rhodium Complex with Chiral Cation | High ee | nih.gov |

| Diastereoselective Aldol Reaction | N/A | N/A | High dr | nih.gov |

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org

For the synthesis of chiral carbamates, chiral auxiliaries derived from readily available natural products are frequently employed. researchgate.net 1-Phenylethylamine (α-PEA), available in both enantiomeric forms, is a widely used chiral auxiliary in the diastereoselective synthesis of various compounds, including those with structures analogous to this compound. nih.gov The phenylethyl group in the target molecule can itself act as a chiral auxiliary or be derived from one.

Oxazolidinones, often synthesized from amino alcohols, are another important class of chiral auxiliaries used in a variety of stereoselective transformations, including alkylation and aldol reactions, which can be applied to the synthesis of complex carbamates. The rigid structure of the oxazolidinone ring and the steric hindrance provided by its substituents effectively control the approach of reagents, leading to high diastereoselectivity.

For example, in the synthesis of acyclic chiral amides, a chiral auxiliary derived from (S)-α-PEA has been used to direct the diastereoselective alkylation of a prochiral fragment. The chelation of the auxiliary's carbonyl group and the allylic 1,3-strain of the amide create a rigid conformation that controls the stereochemical outcome.

The general strategy for using a chiral auxiliary in the synthesis of a chiral carbamate is outlined below:

Attachment: A prochiral substrate is coupled with a chiral auxiliary.

Diastereoselective Reaction: The resulting adduct undergoes a diastereoselective reaction to create a new stereocenter.

Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product.

The following table provides examples of common chiral auxiliaries and their applications in stereoselective synthesis relevant to carbamate formation:

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis| Chiral Auxiliary | Precursor | Typical Applications | Reference |

|---|---|---|---|

| 1-Phenylethylamine (α-PEA) | (R)- or (S)-1-phenylethylamine | Diastereoselective alkylations, cyclizations | nih.gov |

| Oxazolidinones (Evans Auxiliaries) | Amino alcohols | Aldol reactions, alkylations |

While direct application of these auxiliaries to the synthesis of this compound is not extensively documented, the principles of their use provide a clear pathway for achieving stereocontrol in the formation of this and related chiral carbamates.

Reactivity Profiles and Derivatization Strategies of 2 Phenylethyl Hydroxymethyl Carbamate

Reactivity of the Carbamate (B1207046) Linkage

The carbamate group (–NH–C(=O)–O–) is a key structural feature that influences the compound's stability and reactivity. Its behavior in various chemical environments is crucial for understanding its potential applications and degradation pathways.

The hydrolytic stability of carbamates is significantly influenced by pH. Generally, carbamates exhibit greater stability in neutral and slightly acidic conditions. research-nexus.net However, under alkaline conditions, they are susceptible to hydrolysis. research-nexus.net The hydrolysis of carbamates can proceed through different mechanisms depending on the substitution pattern of the nitrogen atom. For N-monosubstituted carbamates, such as 2-phenylethyl (hydroxymethyl)carbamate, the hydrolysis in alkaline solutions often involves an E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway proceeds through the formation of an isocyanate intermediate, which is then rapidly hydrolyzed to an amine. The base catalyzes the deprotonation of the carbamate nitrogen, followed by the elimination of the leaving group (the phenylethyl portion) to form the isocyanate.

In contrast, N,N-disubstituted carbamates, which lack a proton on the nitrogen, typically hydrolyze via a BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. nih.gov This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov

The stability of carbamate bonds is a critical factor in the design of drug delivery systems, where controlled release of a therapeutic agent is desired. zacharyhhouston.com For instance, the hydrolytic stability of carbamate-based closomers has been investigated across a pH range of 2-12, demonstrating their potential for creating tunable release systems. zacharyhhouston.com

Factors Influencing Carbamate Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism Implication |

|---|---|---|

| pH | Increased rate in alkaline conditions | Base-catalyzed pathways (E1cB or BAc2) are favored |

| N-Substitution | Monosubstituted carbamates can undergo E1cB; disubstituted carbamates follow BAc2 | Determines the dominant hydrolytic pathway |

| Leaving Group | The nature of the alcohol/phenol (B47542) affects the rate of E1cB elimination | A better leaving group accelerates the formation of the isocyanate intermediate |

The carbamate linkage contains both nucleophilic and electrophilic centers. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com

Nucleophilic Reactivity: The nitrogen atom of the carbamate can participate in reactions where it acts as a nucleophile. However, the delocalization of the nitrogen's lone pair into the adjacent carbonyl group reduces its nucleophilicity compared to a simple amine.

Electrophilic Reactivity: The carbonyl carbon is the primary site for electrophilic reactivity. purkh.com It can be attacked by a variety of nucleophiles, leading to the cleavage of the carbamate bond. purkh.com The strength of the nucleophile and the reaction conditions determine the outcome of the reaction. For example, strong nucleophiles can directly attack the carbonyl carbon, leading to substitution or cleavage. The electrophilicity of the carbonyl carbon is influenced by the substituents on both the nitrogen and the oxygen atoms of the carbamate. Electron-withdrawing groups will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the context of biological systems, the electrophilic nature of the carbamate carbonyl is relevant to the mechanism of action of some carbamate-containing drugs and pesticides, which can act by carbamoylating the active sites of enzymes. researchgate.net

The thermal decomposition of carbamates can proceed through several pathways, depending on the structure of the carbamate and the reaction conditions. A common decomposition route for N-substituted carbamates is the elimination of the alcohol or phenol to form an isocyanate and an alcohol. researchgate.netmdpi.com This reaction is often reversible and is a key step in the non-phosgene synthesis of isocyanates. mdpi.com

The decomposition can occur in both the gas and liquid phases, and the temperature required can be influenced by the presence of catalysts. mdpi.com For example, gas-phase thermolysis of carbamates can occur at temperatures around 400 °C. mdpi.com The mechanism of thermal decomposition can be influenced by the nature of the substituents. Studies on the thermal decomposition of various carbamates have shown that the reaction can proceed through a polar, but not ionic, mechanism, with a significant degree of carbocation formation in the transition state. rsc.org

Another potential decomposition pathway involves the formation of an amine, carbon dioxide, and an alkene, which competes with the isocyanate formation route. researchgate.net The specific pathway followed depends on the relative activation energies of the competing reactions.

Thermal Decomposition Pathways of Carbamates

| Pathway | Products | General Conditions |

|---|---|---|

| Elimination | Isocyanate + Alcohol/Phenol | Gas or liquid phase, often at elevated temperatures (e.g., 250-600 °C) |

| Fragmentation | Amine + Carbon Dioxide + Alkene | Competes with the elimination pathway |

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group (–CH2OH) attached to the carbamate nitrogen is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The choice of oxidant and reaction conditions will determine the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the corresponding N-formylcarbamate. Further oxidation could lead to the cleavage of the N-C bond. The stability of N-(hydroxymethyl) compounds can be influenced by substitution on the nitrogen atom. nih.gov For example, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.gov

Reduction: The carbamate group itself can be reduced. For instance, some carbamates can undergo a net two-electron reduction in the presence of reducing agents like Fe(II), leading to the formation of a substituted nitrile, methanethiol, and methylamine. nih.gov While this specific study focused on oxime carbamates, it highlights the potential for redox transformations of the carbamate functionality. The hydroxymethyl group is already in a reduced state, but the carbamate carbonyl could potentially be targeted for reduction under specific conditions.

The hydroxyl group of the hydroxymethyl moiety can readily undergo esterification and etherification reactions to introduce a wide range of functional groups.

Esterification: The hydroxyl group can be acylated with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (under appropriate catalytic conditions), to form the corresponding esters. This is a common strategy for prodrug design, where a lipophilic ester group can be introduced to improve membrane permeability. Enzymatic synthesis of esters from alcohols is also a well-established method. nih.gov For example, phenethyl acetate (B1210297) can be synthesized from phenethyl alcohol using lipase (B570770) as a catalyst. nih.gov A similar approach could be applied to the hydroxymethyl group of this compound.

Etherification: The hydroxyl group can also be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups, modifying the steric and electronic properties of the molecule.

These derivatization strategies at the hydroxymethyl position provide a powerful tool for modifying the physicochemical properties of this compound, enabling the synthesis of a diverse library of related compounds with potentially different biological activities or material properties.

Intramolecular Cyclization Pathways

The structure of this compound features a nucleophilic hydroxyl group positioned on the nitrogen atom of the carbamate linkage. This arrangement facilitates intramolecular cyclization, a reaction pathway common to related N-(hydroxyalkyl) and N-(hydroxyaryl) carbamates. nih.gov The reaction proceeds via an intramolecular nucleophilic attack where the oxygen atom of the hydroxymethyl group targets the electrophilic carbonyl carbon of the carbamate.

This attack leads to the formation of a transient, cyclic tetrahedral intermediate. rsc.org The stability and subsequent breakdown of this intermediate are the rate-determining steps of the cyclization process. The reaction concludes with the collapse of the intermediate, leading to the formation of a stable five-membered ring structure, specifically an oxazolidin-2-one derivative. This process involves the elimination of the 2-phenylethoxy group, which departs as a phenoxide ion. The propensity for this cyclization is a key feature of its reactivity profile, influenced by factors such as pH and the stability of the leaving group. nih.gov Studies on analogous compounds show that the efficiency of such cyclizations is highly dependent on the proximity and reactivity of the internal nucleophile and the carbamate group. rsc.orgiupac.org

Table 1: Key Steps in the Proposed Intramolecular Cyclization of this compound

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The lone pair of electrons on the hydroxyl oxygen of the N-(hydroxymethyl) group attacks the electrophilic carbonyl carbon of the carbamate. | Cyclic tetrahedral intermediate |

| 2. Intermediate Collapse | The unstable tetrahedral intermediate collapses to reform the carbonyl double bond. | Oxazolidin-2-one ring |

| 3. Leaving Group Expulsion | The 2-phenylethoxy group is eliminated as a phenoxide leaving group. | 2-Phenylethanol, Oxazolidin-2-one |

Derivatization for Analytical and Synthetic Applications

Derivatization is a critical strategy employed to enhance the detectability and separation of carbamates in analytical procedures and to create novel structures for synthetic purposes. These modifications target the inherent chemical properties of the carbamate functional group to improve analytical performance or introduce new functionalities.

Strategic Functional Group Modification for Enhanced Characterization

The primary goal of derivatizing this compound for analytical purposes is to overcome its inherent limitations, such as thermal lability and lack of strong chromophores or fluorophores. scispec.co.thyoutube.com Strategic modification of its functional groups can significantly enhance its detectability in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov

For GC analysis, where thermal stability is paramount, derivatization aims to convert the carbamate into a more volatile and less polar compound. scispec.co.th This is commonly achieved by targeting the N-H or O-H protons. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can acylate the carbamate, increasing its thermal stability and introducing a highly electronegative group that enhances detection by an electron capture detector (ECD). nih.govresearchgate.net Another technique is "flash methylation" in the GC injection port, which converts the carbamate into a more stable methyl derivative suitable for GC-MS/MS analysis. scispec.co.th

For HPLC, derivatization often focuses on introducing a fluorescent tag to enable highly sensitive detection. A common approach for N-methyl carbamates is post-column derivatization. youtube.com This involves the hydrolysis of the carbamate to yield an amine (in this case, hydroxymethylamine from the N-hydroxymethyl group), which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent isoindole derivative. youtube.com This method circumvents the need to derivatize the sample pre-analysis and provides excellent sensitivity for trace-level detection. youtube.com

Table 2: Derivatization Strategies for Carbamate Analysis

| Analytical Technique | Derivatization Goal | Reagent Example | Target Functional Group | Resulting Benefit |

| Gas Chromatography (GC) | Increase thermal stability and volatility | Heptafluorobutyric anhydride (HFBA) | Carbamate N-H / O-H | Enhanced stability for GC; ECD sensitivity. nih.govresearchgate.net |

| Gas Chromatography (GC) | Increase thermal stability | Trimethylsilylating agents (e.g., HMDS) | Carbamate N-H / O-H | Formation of stable silyl (B83357) derivatives. |

| HPLC | Enhance detection sensitivity | o-Phthalaldehyde (OPA) | Primary amine (post-hydrolysis) | Formation of a highly fluorescent derivative. youtube.com |

| HPLC | Add a UV/fluorescent tag | 9-(hydroxymethyl)anthracene | Carboxylic acid (if present) | Pre-column labeling for sensitive detection. uu.nl |

Regioselective Derivatization Approaches

Regioselective derivatization involves the selective modification of one specific functional group in a molecule that contains multiple reactive sites. In this compound, potential sites for derivatization include the hydroxyl group, the carbamate nitrogen, the ester oxygen, and the aromatic ring. Achieving regioselectivity is crucial for synthesizing specific derivatives and for targeted analytical applications. acs.orgnih.gov

The synthesis of cellulose (B213188) derivatives bearing different carbamate substituents at specific positions (e.g., the 2,3- and 6-positions of a glucose unit) highlights how protection-deprotection strategies can achieve high regioselectivity in carbamate chemistry. nih.gov For a molecule like this compound, the hydroxyl group is a primary target for selective esterification or etherification under controlled conditions, leaving the carbamate group intact.

Furthermore, the principles of directed ortho-metalation (DoM), which are well-established for aryl O-carbamates, demonstrate a powerful approach to regioselective functionalization. nih.govacs.orgresearchgate.net While the target compound is not an aryl O-carbamate, the concept illustrates how a carbamate-related functional group can direct a reaction to a specific position on an aromatic ring. In a related context, modifying the phenyl ring of the 2-phenylethyl group could be achieved regioselectively through electrophilic aromatic substitution, where the alkyl chain would direct substitution to the ortho and para positions.

Application of Derivatization in Complex Mixture Analysis

Derivatization is indispensable for the reliable analysis of carbamates in complex matrices such as environmental water, soil, and food products, where target analytes are often present at trace levels alongside numerous interfering substances. nih.govscience.gov The analysis of carbamate pesticides serves as a primary example of these applications. scispec.co.th

For instance, the simultaneous extraction and derivatization of carbamates from a sample matrix using supercritical fluid carbon dioxide (SC-CO₂) with a reagent like HFBA simplifies sample preparation and eliminates the use of organic solvents. nih.govresearchgate.net The resulting stable derivatives can then be analyzed with high sensitivity and specificity by GC-MS. nih.gov This approach is crucial for monitoring regulated compounds in environmental samples.

In the context of food safety and agricultural monitoring, HPLC with post-column derivatization is a widely adopted official method. scispec.co.th After chromatographic separation of various carbamates from a food extract, the compounds are hydrolyzed in-line to produce methylamine, which then reacts with OPA to generate a fluorescent signal. youtube.com This method provides the necessary sensitivity and selectivity to quantify pesticide residues in complex food matrices, ensuring compliance with regulatory limits. scispec.co.th The combination of chromatographic separation with a highly specific derivatization reaction allows for confident identification and quantification, even in the presence of co-extracted matrix components. science.gov

Advanced Spectroscopic Characterization and Elucidation of 2 Phenylethyl Hydroxymethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Phenylethyl (hydroxymethyl)carbamate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular structure can be assembled.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal correspond to a specific proton or group of equivalent protons within the molecule. For this compound, the spectrum would reveal distinct signals for the aromatic protons of the phenyl group, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, the proton on the nitrogen atom (N-H), and the protons of the hydroxymethyl (-CH₂OH) group.

The five protons on the phenyl ring are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. The two methylene groups of the phenylethyl moiety would present as two distinct multiplets. The -CH₂- group adjacent to the phenyl ring would likely resonate around 2.8-2.9 ppm, while the -CH₂- group attached to the carbamate (B1207046) oxygen would be shifted further downfield to approximately 4.2-4.3 ppm due to the deshielding effect of the oxygen atom.

The hydroxymethyl group protons (-NCH₂OH) are anticipated to appear as a doublet around 4.5-5.5 ppm, coupled to the N-H proton. The N-H proton itself would likely be a broad singlet or a triplet (due to coupling with the -CH₂- protons of the hydroxymethyl group) in the range of 5.0-6.0 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) | 5H |

| Ph-CH₂-CH₂-O | ~2.90 | Triplet (t) | 2H |

| Ph-CH₂-CH₂-O | ~4.25 | Triplet (t) | 2H |

| N-CH₂-OH | 4.50 - 5.50 | Doublet (d) | 2H |

| N-H | 5.00 - 6.00 | Triplet (t) or broad singlet (br s) | 1H |

| -OH | Variable | Broad singlet (br s) | 1H |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. youtube.comirisotope.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The chemical shifts are indicative of the carbon's electronic environment.

The carbamate carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield around 156-158 ppm. nih.gov The carbons of the phenyl ring would resonate in the 126-139 ppm region. The carbon of the hydroxymethyl group (-NCH₂OH) would likely appear around 70-80 ppm. The two methylene carbons of the phenylethyl group would be found further upfield; the carbon attached to the oxygen (-CH₂-O) would be around 65-70 ppm, and the one attached to the phenyl ring (Ph-CH₂-) would be at approximately 35-40 ppm. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | 156 - 158 |

| C-ipso (Phenyl) | ~138 |

| C-ortho, C-meta, C-para (Phenyl) | 126 - 130 |

| N-CH₂-OH | 70 - 80 |

| Ph-CH₂-CH₂-O | 65 - 70 |

| Ph-CH₂-CH₂-O | 35 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show a cross-peak between the signals of the two adjacent methylene groups in the phenylethyl chain (Ph-CH₂ -CH₂ -O), confirming their connectivity. It would also show a correlation between the N-H proton and the protons of the hydroxymethyl group (-NH -CH₂ -OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu HSQC would be used to definitively assign each carbon signal by linking it to its known attached proton(s). For example, the proton signal at ~2.90 ppm would show a cross-peak to the carbon signal at ~35-40 ppm, confirming the Ph-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.com Key HMBC correlations would include a cross-peak from the methylene protons adjacent to the oxygen (Ph-CH₂-CH₂ -O) to the carbamate carbonyl carbon (C=O), establishing the ester linkage. Correlations from the hydroxymethyl protons (-NCH₂ OH) to the carbonyl carbon would confirm the N-C bond of the carbamate.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups, as each group has characteristic vibrational frequencies. mdpi.com

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

N-H Vibrations: A prominent N-H stretching band is expected in the IR spectrum, typically in the range of 3300-3400 cm⁻¹. rsc.org The N-H bending vibration usually appears around 1500-1600 cm⁻¹.

C=O (Amide I) Vibration: The carbamate carbonyl group gives rise to a very strong and characteristic C=O stretching band (often called the Amide I band) in the IR spectrum, typically between 1680 and 1725 cm⁻¹. mdpi.comrsc.org Its exact position is sensitive to hydrogen bonding and conformation.

C-N and C-O Vibrations: The C-N stretching vibration of the carbamate group is expected in the 1200-1350 cm⁻¹ region. mdpi.com The C-O stretching vibrations of the ester linkage will also appear in the fingerprint region, typically around 1000-1300 cm⁻¹.

Hydroxymethyl Group Vibrations: The O-H stretching vibration of the hydroxymethyl group will produce a broad band in the IR spectrum, usually centered around 3200-3500 cm⁻¹. The C-O stretch of this primary alcohol group is expected around 1050 cm⁻¹.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxymethyl (-OH) | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Carbamate (-NH) | 3300 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Ethyl, Hydroxymethyl | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Carbamate (C=O) | 1680 - 1725 | Very Strong |

| N-H Bend | Carbamate (-NH) | 1500 - 1600 | Medium |

| C-N Stretch | Carbamate (C-N) | 1200 - 1350 | Medium-Strong |

| C-O Stretch | Ester, Alcohol | 1000 - 1300 | Strong |

The carbamate functional group can exist in different rotational isomers (conformers), primarily defined by the rotation around the C-N and C-O bonds. These different conformations can be distinguished using vibrational spectroscopy because the vibrational frequencies, particularly of the N-H and C=O groups, are sensitive to the local molecular environment. nih.gov

Studies on related carbamate molecules have shown that factors like intramolecular and intermolecular hydrogen bonding can cause significant shifts in the N-H and C=O stretching frequencies. researchgate.net For this compound, the presence of both N-H (a hydrogen bond donor) and C=O and -OH (hydrogen bond acceptors) allows for the possibility of various hydrogen-bonded structures, both intramolecularly and intermolecularly in the condensed phase. By analyzing the vibrational spectra under different conditions (e.g., in different solvents or at various temperatures) and with the aid of computational modeling, it is possible to identify the predominant conformations and understand the non-covalent interactions that stabilize them. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby revealing the molecular weight and elemental composition of a compound. In the context of this compound, mass spectrometry provides crucial information for its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass with very high accuracy. The theoretical exact mass of this compound can be calculated based on its molecular formula, C10H13NO3. This calculated mass serves as a benchmark for comparison with experimental HRMS data.

The exact mass is determined by summing the masses of the most abundant isotopes of each element present in the molecule.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Mass (amu) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the theoretical monoisotopic mass of this compound is calculated as follows:

(10 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 195.089543 Da

An experimentally obtained HRMS value that closely matches this theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of C10H13NO3.

Fragmentation Pathways and Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent compound. The fragmentation of carbamates is influenced by the ionization method used, such as electron impact (EI) or electrospray ionization (ESI).

Under electron impact, carbamates can undergo several characteristic fragmentation reactions. For this compound, likely fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the formation of various fragment ions.

McLafferty-type rearrangements: While more common in specific structural arrangements, rearrangements involving hydrogen transfer can occur.

Cleavage of the phenylethyl group: The bond between the ethyl group and the phenyl group can break, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) moiety.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), formaldehyde (B43269) (CH₂O), or carbon dioxide (CO₂) may be observed.

Table 2: Plausible Mass Fragments of this compound

| m/z (proposed) | Proposed Fragment | Possible Origin |

|---|---|---|

| 164 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group |

| 151 | [M - CO₂]⁺ | Loss of carbon dioxide from the carbamate group |

| 105 | [C₈H₉]⁺ | Benzyl cation resulting from cleavage of the C-C bond adjacent to the phenyl group |

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of this compound, such as the phenylethyl group and the hydroxymethylcarbamate moiety.

Other Advanced Spectroscopic Methods

Beyond mass spectrometry, a suite of other advanced spectroscopic techniques can provide a more complete picture of the structure and properties of this compound.

X-ray Crystallography for Solid-State Structure

While a crystal structure for this compound is not publicly available, insights can be drawn from the crystal structure of similar compounds, such as 2-oxo-2-phenylethyl diisopropylcarbamate. nih.gov In related carbamates, the carbamate functional group (N-C(=O)-O) is typically found to be planar or nearly planar. nih.gov This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group. It would be expected that this compound would also exhibit a planar carbamate moiety in its solid-state structure.

Computational Support for Spectroscopic Data Interpretation

Computational chemistry has become an indispensable tool for the interpretation of spectroscopic data. mdpi.com Methods such as Density Functional Theory (DFT) can be used to model the properties of molecules, including their geometries, vibrational frequencies, and NMR chemical shifts. mdpi.com

For this compound, computational modeling could be employed to:

Predict Spectroscopic Data: Calculate theoretical IR, Raman, and NMR spectra. Comparing these predicted spectra with experimental data can aid in the assignment of spectral features. nih.gov

Conformational Analysis: Determine the most stable conformations of the molecule in the gas phase or in solution. This is particularly useful for flexible molecules like this compound, which has several rotatable bonds.

Elucidate Reaction Mechanisms: Computational studies can provide insights into the formation pathways of the molecule. mdpi.comresearchgate.netnih.gov

The synergy between computational and experimental methods provides a more robust and detailed understanding of the spectroscopic properties and structure of this compound. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Phenylethyl Hydroxymethyl Carbamate

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of carbamates are critical to their function and are primarily dictated by rotations around their single bonds.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, known as the energetic minimum. For a molecule like 2-Phenylethyl (hydroxymethyl)carbamate, this process would identify the most stable three-dimensional structure. The stability of carbamate (B1207046) conformers is influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and solvent effects.

In related carbamate monomers, studies have shown that intramolecular hydrogen bonds play a significant role in stabilizing the most favorable conformations. For instance, hydrogen bonds can form between the N-H group and an oxygen atom of the carbamate, or between the hydroxyl group and the carbonyl oxygen. The presence of these interactions significantly lowers the total energy of the system. The final optimized geometry represents a balance of all attractive and repulsive forces within the molecule.

Table 1: Predicted Key Structural Parameters for this compound (Illustrative)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O (carbonyl) | ~1.23 | - |

| C-N (amide) | ~1.35 | - |

| O-C-N | - | ~110 |

| C-N-C | - | ~120 |

Note: This table is illustrative and based on general values for carbamate structures. Precise values for this compound would require specific DFT calculations.

Rotation around the C-N bond of the carbamate group is a key factor in its conformational landscape. This rotation is typically restricted due to the partial double bond character of the C-N bond, leading to the existence of cis and trans rotameric states. The energy required to rotate around this bond is known as the rotational barrier or interconversion barrier.

For typical N-alkylcarbamates, this barrier is around 16 kcal/mol. However, the nature of the substituents on the nitrogen and oxygen atoms can significantly alter this barrier. For instance, N-phenylcarbamates exhibit a lower rotational barrier of 12.5 kcal/mol. Computational studies can map the potential energy surface (PES) by calculating the energy at various dihedral angles, allowing for the determination of these barriers. The relative populations of different rotamers at a given temperature depend on their energy differences, with lower-energy conformers being more populated.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. For carbamate compounds, the HOMO is often localized on the nitrogen and oxygen atoms, while the LUMO may be centered around the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Typical Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.0 to -8.0 | Region of Nucleophilicity (Electron Donation) |

| LUMO | -1.0 to 1.0 | Region of Electrophilicity (Electron Acceptance) |

| HOMO-LUMO Gap | 5.0 to 9.0 | Indicator of Kinetic Stability and Reactivity |

Note: These values are representative for organic molecules and would need to be specifically calculated for this compound.

A Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The EPS map illustrates regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local reactivity descriptors, such as Fukui functions, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density, these indices can pinpoint specific atoms that are most likely to participate in a chemical reaction, providing a more detailed picture of reactivity than EPS maps alone.

Spectroscopic Property Prediction and Validation

Theoretical modeling provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Through computational simulations, it is possible to generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for validating experimental data, aiding in spectral assignment, and understanding the relationship between molecular structure and spectroscopic signatures.

The prediction of NMR chemical shifts using computational methods, primarily Density Functional Theory (DFT), has become a standard procedure in chemical structure elucidation. For this compound, theoretical chemical shifts can be calculated by first optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

While specific DFT calculations for this compound are not prominent in the literature, predictions can be made based on the known effects of its constituent functional groups. The calculations would account for the electron-withdrawing nature of the carbamate group and the aromatic ring currents of the phenyl group. The predicted shifts are sensitive to the molecule's conformation, particularly the rotation around the C-N bond of the carbamate, which can exist in syn and anti forms. nih.govacs.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, estimated based on computational studies of analogous structures and standard functional group effects.

| Predicted ¹H NMR Chemical Shifts | ||

|---|---|---|

| Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C₆H₅- | Aromatic | 7.20 - 7.40 |

| Ph-CH₂- | Ethyl | 2.80 - 2.95 |

| -CH₂-N | Ethyl | 3.40 - 3.55 |

| N-H | Carbamate | ~5.0 (broad, solvent dependent) |

| -O-CH₂-O | Hydroxymethyl | 5.30 - 5.45 |

| -CH₂-OH | Hydroxymethyl | ~4.5 (broad, solvent dependent) |

| Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|

| Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |

| -C=O | Carbamate Carbonyl | 156 - 158 |

| C₆H₅- (quaternary) | Aromatic | 138 - 140 |

| C₆H₅- (CH) | Aromatic | 126 - 129 |

| Ph-CH₂- | Ethyl | 36 - 38 |

| -CH₂-N | Ethyl | 42 - 44 |

| -O-CH₂-OH | Hydroxymethyl | 75 - 78 |

Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. nih.gov By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) for the optimized molecular structure, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained.

For this compound, key predicted vibrational modes would include the stretching frequencies of the O-H, N-H, C=O, and aromatic C-H bonds. The N-H and O-H stretching frequencies are particularly sensitive to hydrogen bonding, and computational models can predict the shifts in these frequencies upon the formation of intermolecular or intramolecular hydrogen bonds. researchgate.net For example, the C=O stretching frequency is expected to show a red-shift (a decrease in wavenumber) when the carbonyl oxygen acts as a hydrogen bond acceptor.

The table below outlines the expected characteristic vibrational frequencies for this compound based on DFT studies of similar carbamate-containing molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (free) | Hydroxyl | 3600 - 3650 | Medium |

| N-H Stretch (free) | Carbamate | 3400 - 3450 | Medium |

| O-H/N-H Stretch (H-bonded) | Hydroxyl/Carbamate | 3200 - 3400 | Broad, Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl, Hydroxymethyl | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Carbamate Carbonyl | 1690 - 1730 | Very Strong |

| N-H Bend (Amide II) | Carbamate | 1510 - 1550 | Strong |

| C-O Stretch | Carbamate/Hydroxyl | 1220 - 1260 | Strong |

Intermolecular Interactions

The molecular structure of this compound features several functional groups capable of engaging in a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in determining the compound's physical properties, solid-state structure, and behavior in solution.

This compound is rich in hydrogen bonding capabilities. It possesses two hydrogen bond donors—the amide proton (N-H) and the hydroxyl proton (O-H)—and three primary hydrogen bond acceptors—the carbonyl oxygen (C=O), the ester oxygen, and the hydroxyl oxygen. nih.govacs.org This multiplicity of sites allows for the formation of complex and robust intermolecular hydrogen bonding networks.

In the solid state or in non-polar solvents, molecules can self-associate to form various supramolecular structures. Common motifs include:

Dimers: Two molecules can link via N-H···O=C hydrogen bonds, a classic interaction in amides and carbamates.

Chains: Head-to-tail interactions, such as O-H···O=C or N-H···O(hydroxyl), can propagate to form one-dimensional chains.

Sheets: Cross-linking of these chains through additional hydrogen bonds can lead to the formation of two-dimensional sheets.

The presence of both N-H and O-H donors allows for bifurcated or more complex hydrogen bond arrangements, enhancing the stability of the resulting network. Intramolecular hydrogen bonding between the hydroxymethyl group and the carbamate oxygen is also possible, which would influence the molecule's preferred conformation.

The phenyl ring of the phenylethyl group is capable of engaging in π-π stacking interactions, which are a significant contributor to the cohesive energy in aromatic compounds. scirp.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The most common geometries for π-π stacking are not a perfectly eclipsed "sandwich" arrangement, which is often repulsive, but rather:

Parallel-Displaced: The rings are parallel but offset from one another.

T-shaped (or Edge-to-Face): The edge of one ring (the partially positive hydrogens) points towards the face of another ring (the partially negative π-electron cloud). wikipedia.org

In this compound, the flexibility of the ethyl linker allows the phenyl rings to orient themselves favorably to maximize these attractive interactions. In the solid state, π-π stacking would likely occur between layers or columns of molecules that are primarily organized by the hydrogen bonding network, contributing to a dense and stable crystal packing.

The behavior of this compound is expected to be highly dependent on the solvent environment. acs.org The interplay between solute-solute, solute-solvent, and solvent-solvent interactions dictates the molecule's conformation and aggregation state.

In Nonpolar, Aprotic Solvents (e.g., hexane, chloroform): Solute-solute interactions are dominant. Intermolecular hydrogen bonding and π-π stacking would be favored, potentially leading to aggregation or the formation of the stable networks described above. researchgate.net

In Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. They would compete with the carbamate's own acceptor sites, disrupting the solute-solute hydrogen bonding networks and promoting the dissolution of the compound as individual solvated molecules.

In Polar, Protic Solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can effectively solvate all polar parts of the molecule, breaking up intermolecular hydrogen bonds and forming strong solute-solvent hydrogen bonds. mdpi.com This strong solvation would significantly influence the conformational equilibrium of the carbamate C-N bond and the orientation of the flexible side chains. The hydrophobic phenylethyl group might promote aggregation in aqueous solutions via the hydrophobic effect, even as the polar groups remain well-solvated.

Applications in Advanced Organic Synthesis and Material Science

2-Phenylethyl (hydroxymethyl)carbamate as a Building Block in Complex Molecule Synthesis

The presence of multiple functional groups and a stereogenic center precursor makes this compound a valuable intermediate in advanced organic synthesis.

While direct utilization of this compound as a chiral auxiliary has not been extensively documented, its structural components are well-established in the realm of asymmetric synthesis. The 2-phenylethylamine backbone is a common feature in many chiral auxiliaries and ligands. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

For instance, derivatives of (R)-2-phenylglycinol, a compound structurally related to the phenylethanolamine precursor of this compound, are used to synthesize chiral carbamate (B1207046) derivatives that exhibit supramolecular interactions through hydrogen bonding. nih.gov The synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been a subject of computational studies to understand the reaction pathways, highlighting the importance of this class of chiral compounds. nih.gov

The general principle of using a chiral auxiliary is outlined in the following table:

| Step | Description |

| 1. Attachment | A prochiral substrate is covalently attached to the chiral auxiliary. |

| 2. Diastereoselective Reaction | The chiral auxiliary directs the approach of a reagent to one face of the substrate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused. |

Given the chiral nature of its precursor, 2-phenylethanolamine, this compound could potentially be developed into a chiral auxiliary. The hydroxyl group offers a handle for further synthetic modifications, allowing it to be tailored for specific asymmetric transformations.

Carbamates are versatile precursors for the synthesis of nitrogen-containing heterocyclic compounds. The intramolecular cyclization of carbamates is a powerful strategy for constructing various ring systems. Specifically, N-substituted 5-(hydroxymethyl)-2-oxazolidinones are an important class of heterocyclic compounds found in several pharmaceuticals. nih.govgoogle.com

The structure of this compound contains the necessary functionalities for the synthesis of N-(2-phenylethyl)-5-(hydroxymethyl)-2-oxazolidinone. This transformation would likely proceed via an intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the carbonyl carbon of the carbamate, with the elimination of a small molecule. This type of cyclization is a known strategy for forming oxazolidinone rings. researchgate.netarkat-usa.orgresearchgate.net

A plausible reaction pathway is depicted below:

Activation of the hydroxyl group: In the presence of a base, the terminal hydroxyl group can be deprotonated to form an alkoxide.

Intramolecular cyclization: The resulting alkoxide can then act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.

Ring closure: This attack would lead to the formation of a five-membered ring and the expulsion of a leaving group, resulting in the desired N-substituted oxazolidinone.

The synthesis of oxazolidinones from N-aryl carbamates and epichlorohydrin (B41342) under mild conditions has been reported, further supporting the feasibility of using carbamate precursors for the construction of this heterocyclic core. arkat-usa.orgresearchgate.net

Integration into Polymer and Material Development

The dual functionality of this compound, possessing both a carbamate linkage and a reactive hydroxyl group, makes it an interesting candidate for the development of new polymers and for the modification of existing material surfaces.

Polyurethanes are a class of polymers characterized by the presence of urethane (B1682113) (carbamate) linkages in their main chain. Traditionally, they are synthesized through the reaction of diisocyanates with polyols. However, due to the toxicity of isocyanates, there is growing interest in non-isocyanate routes to polyurethanes.

One such alternative involves the polycondensation of dicarbamates with diols. kit-technology.denih.gov this compound, with its terminal hydroxyl group, could potentially serve as a chain extender or as a comonomer in the synthesis of specialty polyurethanes. Its incorporation could impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical properties, due to the presence of the phenylethyl group.

A patent for a curable composition containing a carbamate-modified polyisocyanate mentions the use of N-(hydroxymethyl)urea, a structurally related compound, indicating the potential for N-(hydroxymethyl)carbamates to be used in polyurethane formulations. google.com

The following table summarizes the potential roles of this compound in polyurethane synthesis:

| Role | Description |

| Chain Extender | In the synthesis of segmented polyurethanes, it could react with isocyanate-terminated prepolymers to extend the polymer chains, influencing the properties of the soft and hard segments. |

| Comonomer | It could be copolymerized with other polyols and diisocyanates to create polyurethanes with tailored properties. The aromatic phenylethyl group could enhance thermal stability and modify mechanical strength. |

| Precursor for Non-Isocyanate Polyurethanes | Dimerization or functionalization of this compound could yield diol or dicarbamate monomers suitable for non-isocyanate polyurethane synthesis. |

The modification of polymer surfaces is crucial for a wide range of applications, including biocompatible materials, sensors, and advanced coatings. Surface grafting, where polymer chains are covalently attached to a substrate, is a common technique to alter the surface properties of a material without changing its bulk characteristics.

The hydroxyl group of this compound provides a reactive site for grafting it onto polymer surfaces. This could be achieved through various chemical strategies, such as esterification or etherification reactions with functional groups present on the polymer surface. Once grafted, the phenylethyl carbamate moiety would alter the surface's chemical composition and physical properties, such as hydrophobicity, surface energy, and biocompatibility.

The general approaches to surface grafting are summarized below:

| Grafting Technique | Description |

| "Grafting to" | Pre-synthesized polymer chains with reactive end groups are attached to the surface. This compound could be attached to the end of a polymer chain, which is then grafted onto a surface. |

| "Grafting from" | Polymerization is initiated from initiator sites immobilized on the surface. A molecule similar to this compound could be modified to act as a surface-bound initiator. |

The introduction of carbamate functionalities onto a polymer surface can influence its interaction with biological systems and its adhesion properties.

Exploration of Supramolecular Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, which govern the assembly of molecules into well-defined, higher-order structures. The functional groups present in this compound, namely the N-H and C=O groups of the carbamate and the O-H group of the hydroxymethyl moiety, are all capable of participating in hydrogen bonding.

The crystal structures of many carbamate-containing molecules reveal extensive hydrogen-bonding networks that dictate their solid-state packing. nih.govnih.govnih.gov In the case of this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. The hydroxyl hydrogen can also act as a hydrogen bond donor.

These interactions can lead to the formation of various supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. nih.gov The presence of the aromatic phenyl ring can also introduce π-π stacking interactions, which could further influence the supramolecular assembly.

A study on related methyl carbamate derivatives has shown the formation of supramolecular chains through N-H...O hydrogen bonds between the amide and carboxylate groups. nih.gov The specific hydrogen bonding patterns in this compound would depend on the interplay of the different donor and acceptor sites, as well as steric factors. Understanding these supramolecular interactions is crucial for the rational design of crystalline materials with desired properties, such as specific solubility, melting point, and morphology.

Self-Assembly Studies

The self-assembly of molecules into larger, ordered structures is a cornerstone of nanotechnology and materials science. In the context of carbamates, this process is predominantly driven by hydrogen bonding. Studies on various carbamate derivatives have consistently shown their capacity to form one-dimensional chains, two-dimensional sheets, and three-dimensional networks through specific and directional hydrogen bonds. researchgate.net

For this compound, the interplay between the N-H group of the carbamate and the hydroxyl group is expected to be a dominant factor in its self-assembly behavior. These groups can engage in robust intermolecular hydrogen bonding, leading to the formation of extended chains or more complex motifs. The presence of the phenylethyl group also introduces the possibility of weaker, yet significant, C-H···O and π–π stacking interactions, which can further stabilize the resulting supramolecular assemblies.

Computational studies on similar molecules, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have highlighted the energetic favorability of supramolecular interactions mediated by hydrogen bonding. nih.gov These theoretical models provide a framework for understanding how this compound might behave in solution and in the solid state, suggesting a predisposition for forming stable, self-assembled structures. The flexibility of the phenylethyl chain could also allow for conformational adjustments that optimize packing and maximize favorable intermolecular contacts.

Crystal Engineering Applications

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the way molecules pack in the crystal lattice through an understanding of intermolecular interactions. The principles of crystal engineering are directly applicable to this compound, given its array of functional groups capable of forming predictable hydrogen-bonding patterns, often referred to as supramolecular synthons. researchgate.net

The carbamate group itself is a well-established synthon, frequently forming dimers or catemers (chains) through N-H···O=C hydrogen bonds. In the case of this compound, the additional hydroxyl group introduces further possibilities for creating more intricate and robust hydrogen-bonding networks. For instance, cooperative hydrogen bonds involving both the carbamate and hydroxyl functionalities could lead to the formation of specific ring motifs, which are highly desirable in crystal engineering for building predictable and stable crystal structures. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of synthetic pathways that are not only efficient but also environmentally sustainable. This involves moving away from hazardous reagents and exploring renewable feedstocks.

CO₂ as a C1 Synthon : Traditional carbamate (B1207046) synthesis often relies on hazardous materials like phosgene (B1210022). nih.govnih.gov A major research thrust is the utilization of carbon dioxide (CO₂) as a non-toxic, renewable, and readily available C1 source. nih.govresearchgate.net Advanced methods focus on the direct conversion of CO₂, amines, and alcohols into carbamates. acs.org Catalytic systems using CeO₂, ionic liquids, or Si(OMe)₄ are being developed to facilitate this transformation under milder conditions, which could be adapted for the synthesis of 2-Phenylethyl (hydroxymethyl)carbamate. semanticscholar.orgorganic-chemistry.org

Avoiding Hazardous Intermediates : Research is also directed at avoiding the in-situ formation of toxic isocyanates. organic-chemistry.org One-pot procedures where carbamoyl (B1232498) chlorides are generated and immediately reacted are being refined to enhance safety and efficiency. organic-chemistry.org

Green Solvents and Catalysts : The use of greener solvents like deep eutectic solvents or supercritical CO₂ can significantly reduce the environmental impact of synthesis. acs.org Concurrently, the development of robust, recyclable catalysts, including metal-based and organocatalysts, is crucial for creating truly sustainable processes. researchgate.netmdpi.com

| Parameter | Traditional Synthesis (e.g., Phosgene-based) | Emerging Sustainable Synthesis |

|---|---|---|

| Carbon Source | Phosgene or its derivatives | Carbon Dioxide (CO₂) |

| Safety Profile | Highly toxic and hazardous reagents | Non-toxic, renewable feedstock |

| Reaction Conditions | Often harsh conditions | Milder temperatures and pressures nih.govacs.org |

| Byproducts | Stoichiometric amounts of waste (e.g., HCl) acs.org | High atom economy, potentially water as the only byproduct semanticscholar.org |

| Catalysis | Often stoichiometric reagents | Catalytic systems (e.g., ionic liquids, metal complexes) semanticscholar.orgresearchgate.net |

Advanced Understanding of Structure-Reactivity Relationships

A deeper, more nuanced understanding of how the molecular structure of carbamates dictates their chemical and biological behavior is essential for designing next-generation compounds.

The carbamate functional group is an amide-ester hybrid, and its reactivity is influenced by the electronic and steric properties of its substituents. acs.orgchemicke-listy.cz Future research will employ advanced analytical and spectroscopic techniques to probe these relationships for compounds like this compound. Key areas of investigation include:

Hydrolytic Stability : The stability of the carbamate bond to hydrolysis is critical for its application. Studies will focus on how modifications to the phenylethyl group (e.g., adding electron-withdrawing or -donating groups to the phenyl ring) and the N-substituent affect the rate of chemical and enzymatic hydrolysis. nih.gov

Conformational Analysis : The carbamate moiety can exist in syn and anti conformations due to restricted rotation around the C–N bond. nih.gov Understanding the preferred conformation of this compound and its derivatives, and how this influences receptor binding or reactivity, will be a key research area.

Reactivity Tuning : For applications where the carbamate acts as a leaving group or a directing group in synthesis, a precise understanding of its reactivity is necessary. Structure-activity relationship (SAR) studies will clarify how structural changes modulate this reactivity, enabling the design of derivatives for specific purposes. nih.gov

| Structural Feature | Influence on Properties | Research Focus |

|---|---|---|

| Amide Resonance | Affects C-N bond rotational barrier and overall stability. acs.org | Quantifying resonance effects with different substituents. |

| O-Alkyl Group (Phenylethyl) | Impacts lipophilicity, steric hindrance, and electronic nature. | Modifying the aromatic ring to tune hydrolytic stability and biological interactions. nih.gov |

| N-Substituent (Hydroxymethyl) | Can participate in hydrogen bonding; affects reactivity. | Investigating the role of the hydroxyl group in intramolecular catalysis or interactions. |

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and control. rsc.org

Enhanced Safety and Scalability : Flow chemistry minimizes the volume of hazardous reagents and intermediates handled at any given time, making processes inherently safer. acs.org This is particularly advantageous for reactions involving unstable intermediates. Furthermore, scaling up production is achieved by simply running the system for longer ("scaling-out") rather than using larger, more dangerous reactors. acs.org

Precise Reaction Control : Microreactors provide superior heat and mass transfer, allowing for precise temperature control and efficient mixing. rsc.org This leads to higher yields, fewer byproducts, and better reproducibility compared to batch synthesis. nih.gov

Automation and Optimization : Flow systems can be integrated with automated pumps, sensors, and analytics, enabling high-throughput screening of reaction conditions. researchgate.net Machine learning algorithms can be employed to analyze the data in real-time and intelligently guide the system toward optimal conditions, accelerating process development significantly. nih.govrsc.org The synthesis of carbamates, including multi-step sequences, has been successfully demonstrated in flow systems, highlighting the potential for applying this technology to the production of this compound. acs.orgnih.govunimi.it

| Aspect | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risks due to large volumes of reagents. | Inherently safer with small reaction volumes. acs.orgnih.gov |

| Control | Difficult to maintain precise temperature and mixing. | Excellent control over temperature, pressure, and mixing. rsc.org |

| Scalability | Challenging; often requires re-optimization. | Straightforward by extending run time or numbering-up. acs.org |

| Automation | Complex to fully automate. | Easily integrated with automated controls and analytics. researchgate.net |

| Reproducibility | Can vary between batches. | High reproducibility and process reliability. rsc.org |

Exploration of Photo- and Electrocatalytic Transformations

Harnessing the energy of light and electricity offers novel, green methods for driving chemical reactions under mild conditions, which are increasingly being applied to carbamate synthesis.

Photocatalysis : Visible-light photocatalysis provides a powerful tool for forming C-N bonds. For instance, dual nickel photocatalysis has been used to synthesize O-aryl carbamates from aryl halides, amines, and CO₂ at ambient pressure and temperature. nih.govacs.org Future work could adapt these systems for the synthesis of O-alkyl carbamates like this compound. Organic photocatalysts are also being explored as a more sustainable and cost-effective alternative to metal-based systems for synthesizing cyclic carbamates. digitellinc.com Photocatalysis can also enable stereodivergent synthesis, where the choice of photocatalyst can selectively produce different isomers of a product. rsc.org

Electrocatalysis : Electrochemical methods can activate stable molecules like CO₂ under mild conditions without requiring stoichiometric chemical oxidants or reductants. rsc.org The electrocatalytic synthesis of carbamates from CO₂ and amines has been demonstrated. chemistryviews.org Research in this area focuses on designing highly efficient and selective electrode materials, such as single-atom catalysts (e.g., atomically dispersed copper on N-doped carbon nanosheets), which provide abundant active sites and enhance reaction rates and yields. chemistryviews.org

Computational Design of Enhanced Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reaction pathways.

Mechanistic Elucidation : Computational methods, particularly Density Functional Theory (DFT), are used to model reaction pathways for carbamate synthesis. nih.govmdpi.com These studies can elucidate complex mechanisms, identify reaction intermediates, and calculate energy barriers, providing insights that are often difficult to obtain through experiments alone. mdpi.comlongdom.org This understanding is crucial for optimizing reaction conditions and catalyst design.

Rational Drug Design : For medicinal chemistry applications, computational tools are vital. Molecular docking simulations can predict how carbamate derivatives bind to biological targets like enzymes, helping to explain structure-activity relationships. mdpi.comnih.gov This allows for the in silico design of new derivatives of this compound with potentially enhanced potency or selectivity. nih.gov

Predicting Properties : Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of novel carbamate derivatives, such as solubility, stability, and lipophilicity, before they are synthesized. nih.govgoogleapis.com This predictive power accelerates the design-synthesize-test cycle, making the discovery of new functional molecules more efficient.

| Computational Method | Application in Carbamate Research | Potential for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and pathways. nih.govmdpi.com | Optimizing sustainable synthetic routes. |

| Molecular Docking | Predicting binding modes with biological targets. mdpi.comnih.gov | Designing derivatives with specific biological activities. |